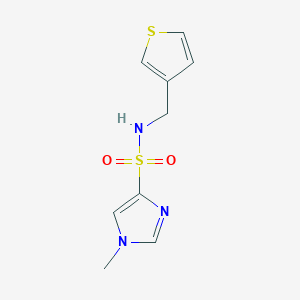

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide

Description

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1-methylimidazole core linked to a thiophen-3-ylmethyl substituent via a sulfonamide bridge. This compound is synthesized through reductive amination of thiophene-3-carbaldehyde with a primary amine precursor, followed by purification via flash column chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH) .

Properties

IUPAC Name |

1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-12-5-9(10-7-12)16(13,14)11-4-8-2-3-15-6-8/h2-3,5-7,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGBKEPEEVYZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Sulfonamide formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide has been explored for various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

Medicine: Research has investigated its potential as a pharmaceutical agent, exploring its activity against various biological targets and its potential therapeutic effects.

Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole and thiophene moieties can engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Molecular formula inferred as C₁₀H₁₂N₄O₂S₂ based on substituents.

Biological Activity

1-Methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is an organic compound belonging to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring, a sulfonamide group, and a thiophene moiety, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C₁₁H₁₃N₃O₂S₂, with a molecular weight of approximately 295.37 g/mol. The structural features include:

| Feature | Description |

|---|---|

| Imidazole Ring | A five-membered ring containing nitrogen atoms |

| Sulfonamide Group | A functional group known for antibacterial activity |

| Thiophene Moiety | A five-membered ring containing sulfur |

The biological activity of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide is primarily attributed to its ability to interact with specific enzymes or receptors. It may act as an enzyme inhibitor by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by altering signal transduction pathways.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties. The sulfonamide group is particularly known for its effectiveness against various bacterial infections. In studies comparing its efficacy against common pathogens:

- Staphylococcus aureus : Exhibited good inhibition with an effective dose (ED50) around 349 nM.

- Escherichia coli : Showed comparable inhibition rates, indicating broad-spectrum antibacterial potential.

Table 1 summarizes the antibacterial activity of selected imidazole derivatives compared to 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide:

| Compound | Pathogen | ED50 (nM) |

|---|---|---|

| 1-Methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide | Staphylococcus aureus | 349 |

| Methyl-1H-imidazole-4-sulfonamide | Plasmodium falciparum | <100 |

| Sulfanilamide | E. coli | 400 |

Antifungal Activity

The compound also shows promise as an antifungal agent. Studies have demonstrated its effectiveness against Candida species, which are common fungal pathogens. The mechanism involves disrupting fungal cell wall synthesis and inhibiting growth.

Anticancer Activity

Recent research highlights the anticancer potential of 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound can halt the progression of cancer cells at specific checkpoints.

- Inhibition of Proliferation : It significantly reduces cell viability in cancer cell lines such as HeLa and MCF-7.

A study reported that at a concentration of 10 µM, the compound reduced cell viability by over 70% in these cancer cell lines.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide showed enhanced antimicrobial properties when modified with different substituents.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, further validating its anticancer potential.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonamide coupling and imidazole functionalization. Key steps include:

- Sulfonamide formation : Reacting 1-methylimidazole-4-sulfonyl chloride with thiophen-3-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) and improves yield (up to 85%) compared to conventional heating .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Critical factors : Solvent polarity, temperature control, and stoichiometric ratios of reactants. For example, excess amine improves sulfonamide coupling efficiency .

Q. How can researchers characterize the chemical stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the sulfonamide group at pH < 3) .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. The imidazole ring is stable up to 200°C, while the thiophene moiety degrades above 150°C .

- Light sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to assess photodegradation .

Q. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole C-4 sulfonamide vs. C-2 substitution). Key signals:

- Thiophene protons: δ 7.2–7.5 ppm (multiplet).

- Imidazole protons: δ 7.8 ppm (singlet for C-5 hydrogen) .

- High-resolution mass spectrometry (HRMS) : Exact mass (calc. for C₁₀H₁₂N₃O₂S₂: 286.0382) validates molecular formula .

- IR spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Strategies include:

- Dose-response standardization : Use IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

- Orthogonal assays : Validate enzyme inhibition (e.g., COX-2) via both fluorometric and radiometric methods .

Example : A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) due to differences in serum concentration (5% vs. 10% FBS) in cell culture media .

Q. What experimental design principles apply to optimizing reaction scalability?

Methodological Answer: Apply Design of Experiments (DoE) to minimize trial-and-error:

- Factors : Temperature, solvent (e.g., DMF vs. acetonitrile), catalyst loading.

- Response surface methodology (RSM) : Optimizes yield and purity simultaneously .

- Scale-up challenges : Address exothermic reactions by gradual reagent addition and inline cooling .

Case study : A 10-fold scale-up (1 g → 10 g) required switching from batch to flow chemistry to maintain 80% yield .

Q. How can computational methods predict biological targets for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). The sulfonamide group shows high affinity for carbonic anhydrase IX (binding energy: −9.2 kcal/mol) .

- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. benzene) with activity trends .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable complexes) .

Q. What strategies mitigate solubility challenges in pharmacological studies?

Methodological Answer:

Q. How do reaction mechanisms differ between sulfonamide and carboxamide analogs?

Methodological Answer:

- Nucleophilic substitution : Sulfonamides react faster due to better leaving group ability (SO₂ vs. CO) .

- Acid-base behavior : Sulfonamide pKa ≈ 10 vs. carboxamide pKa ≈ 15, influencing protonation states in catalysis .

- Cross-coupling compatibility : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos for C–S bond retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.